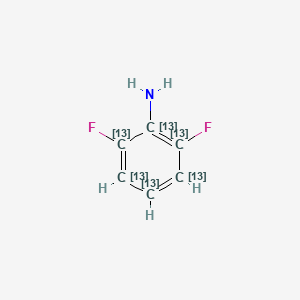
Benzene, (isocyanomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (isocyanomethyl)-, also known as benzyl isocyanide or benzyl isonitrile, is an organic compound with the molecular formula C8H7N. It is characterized by the presence of a benzene ring attached to an isocyanomethyl group. This compound is known for its distinctive and often unpleasant odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, (isocyanomethyl)- can be synthesized through the oxidation of 5-aminotetrazoles. The process involves the following steps :
Formation of 5-Benzylaminotetrazole: Freshly distilled benzaldehyde is added to a warm solution of 5-aminotetrazole and triethylamine in methanol. The mixture is hydrogenated over palladium on carbon at room temperature.
Conversion to Benzyl Isocyanide: The resulting 5-benzylaminotetrazole is treated with sodium hydroxide and dichloromethane, followed by the addition of sodium hypobromite. The product is extracted and purified through distillation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Benzene, (isocyanomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: Electrophilic substitution reactions are common, where the isocyanomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of catalysts such as aluminum chloride or iron(III) bromide are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzaldehyde derivatives, while substitution reactions can yield various substituted benzene compounds .
Scientific Research Applications
Benzene, (isocyanomethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of benzene, (isocyanomethyl)- involves its interaction with molecular targets through its isocyanide group. This group can coordinate with metal ions, forming stable complexes. The pathways involved in its reactions depend on the specific context, such as the type of metal ion or the presence of other functional groups .
Comparison with Similar Compounds
- Benzyl isocyanide
- Phenyl isocyanide
- Tolyl isocyanide
Comparison: Benzene, (isocyanomethyl)- is unique due to its specific structure and reactivity. Compared to phenyl isocyanide, it has an additional methylene group, which can influence its reactivity and the types of complexes it forms. Tolyl isocyanide, on the other hand, has a methyl group on the benzene ring, which can affect its steric and electronic properties .
Properties
Molecular Formula |
C8H8N+ |
|---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
benzyl(methylidyne)azanium |
InChI |
InChI=1S/C8H8N/c1-9-7-8-5-3-2-4-6-8/h1-6H,7H2/q+1 |
InChI Key |
XHXRKVAUTBKFQT-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




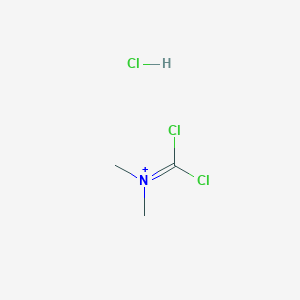
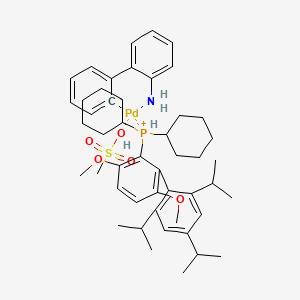
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)
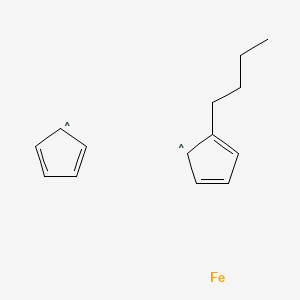
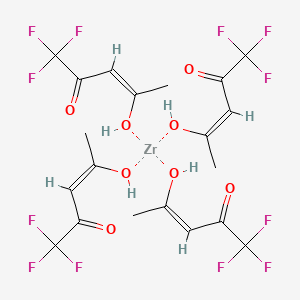
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)



